molecular formula C12H16BrNO2 B1406120 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide CAS No. 1549400-92-1

4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide

Cat. No.: B1406120
CAS No.: 1549400-92-1
M. Wt: 286.16 g/mol
InChI Key: DMVCGFQYFCBZJP-UHFFFAOYSA-N
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Description

4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide is an organic compound that belongs to the class of phenoxyalkylamides It is characterized by the presence of a bromine atom and a methyl group attached to a phenoxy ring, which is further connected to a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methylphenol and N-methylbutanamide.

    Reaction Conditions: The phenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydroxide. This phenoxide is then reacted with an appropriate alkylating agent, such as butanoyl chloride, under basic conditions to form the desired product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The methyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable solvent (e.g., DMF) and a catalyst (e.g., copper iodide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the bromine atom.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: The compound can be used to study the effects of phenoxyalkylamides on biological systems, including their interactions with enzymes and receptors.

    Industrial Applications: It may be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenoxy group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylphenol: A precursor in the synthesis of 4-(4-Bromo-3-methylphenoxy)-N-methylbutanamide.

    4-Bromo-3-methylbenzoic acid: Another compound with similar structural features but different functional groups.

    4-(4-Bromo-3-methylphenoxy)butanoic acid: A related compound with a carboxylic acid group instead of an amide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(4-bromo-3-methylphenoxy)-N-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-9-8-10(5-6-11(9)13)16-7-3-4-12(15)14-2/h5-6,8H,3-4,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVCGFQYFCBZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCC(=O)NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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